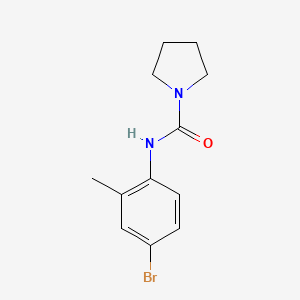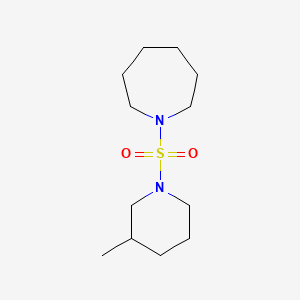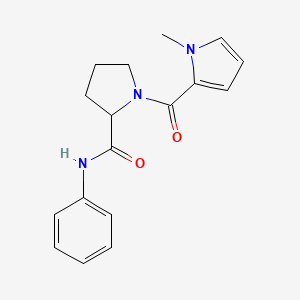
3-N-(2-phenylbutyl)benzene-1,3-disulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-N-(2-phenylbutyl)benzene-1,3-disulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as furosemide, which is a diuretic drug used to treat edema and hypertension. However,
作用機序
The mechanism of action of 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide involves the inhibition of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. This reaction is crucial for various physiological processes such as respiration and acid-base balance. The inhibition of carbonic anhydrase by 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide leads to a decrease in the production of bicarbonate ions, which can result in various physiological effects.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase by 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide can lead to various biochemical and physiological effects. One of the primary effects is the inhibition of the reabsorption of sodium and chloride ions in the kidneys, which can lead to diuresis. This effect has led to the use of 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide as a diuretic drug.
In addition, the inhibition of carbonic anhydrase can also lead to the inhibition of the production of gastric acid, which can be beneficial in the treatment of various gastrointestinal disorders such as peptic ulcers.
実験室実験の利点と制限
One of the primary advantages of using 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide in lab experiments is its stability and ease of use. This compound is stable under various conditions and can be easily synthesized and purified. In addition, this compound has been extensively studied, and its properties and applications are well understood.
However, one of the limitations of using 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide in lab experiments is its potential toxicity. This compound can have various physiological effects, and its use should be carefully monitored to avoid any adverse effects.
将来の方向性
There are various future directions for the study of 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide. One of the primary directions is the development of new applications for this compound in various scientific fields. For example, this compound could be used as a reagent for the determination of other metals or as a tool for the study of carbonic anhydrase.
In addition, the study of the physiological effects of 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide could lead to the development of new drugs for the treatment of various disorders such as hypertension, edema, and gastrointestinal disorders.
Conclusion
In conclusion, 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide is a chemical compound that has potential applications in various scientific fields. This compound has been extensively studied for its properties and applications, and its use as a reagent and a diuretic drug is well established. Further studies on the physiological effects of this compound could lead to the development of new drugs for the treatment of various disorders.
合成法
The synthesis of 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide involves the reaction of 3-aminobenzenesulfonamide with 2-phenylbutyryl chloride. The reaction takes place in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
3-N-(2-phenylbutyl)benzene-1,3-disulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of chemistry, where it is used as a reagent for the determination of various metals such as copper, lead, and mercury. This compound forms stable complexes with these metals, which can be easily detected using various analytical techniques such as UV-Vis spectroscopy.
In addition, 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide has also been studied for its potential applications in the field of biology. This compound has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes such as respiration and acid-base balance. This inhibition can lead to various physiological effects, which will be discussed in the next section.
特性
IUPAC Name |
3-N-(2-phenylbutyl)benzene-1,3-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-2-13(14-7-4-3-5-8-14)12-18-24(21,22)16-10-6-9-15(11-16)23(17,19)20/h3-11,13,18H,2,12H2,1H3,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRAUZULFFEDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-(2-phenylbutyl)benzene-1,3-disulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7517070.png)

![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7517081.png)

![5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7517091.png)
![[5-[(4-Methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methyl 3-(dimethylamino)benzoate](/img/structure/B7517099.png)
![N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B7517107.png)

![6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B7517126.png)

![2-[(4-methoxy-2-nitrophenyl)carbamoyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7517133.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7517141.png)
